异葎草素 B

描述

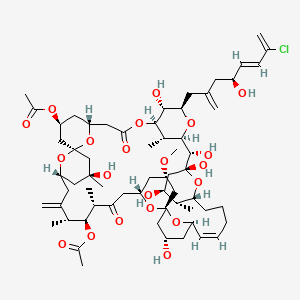

Xanthohumol is a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.) species in the family Cannabaceae . It belongs to a flavonoid class of secondary metabolites and particularly to a subclass of chalcone precursors of flavonoids . Xanthohumol is a bitter tasting compound and is an important ingredient in beer .

Synthesis Analysis

A six-step synthesis of xanthohumol from easily accessible naringenin has been reported . The prenyl side chain was introduced by Mitsunobu reaction followed by the europium-catalyzed Claisen rearrangement and base-mediated opening of chromanone gave access to an α,β-conjugated ketone system .Molecular Structure Analysis

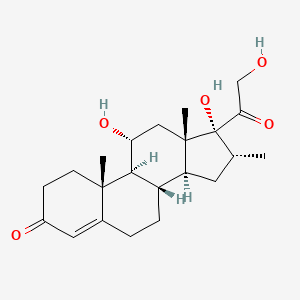

Xanthohumol has the molecular formula C21H22O5 . Its lipophilicity is increased by substituting the A ring with a prenyl unit and the -OCH3 group, resulting in a high affinity for membranes in biological systems .Chemical Reactions Analysis

Xanthohumol is insoluble in water and petroleum ether, but dissolves in strong alkali and sulfuric acid solutions . It can be crystallized under conditions such as 50% alcohol, 50% acetone, acetic acid, chloroform, benzene, and toluene .Physical And Chemical Properties Analysis

Xanthohumol is a powder with a melting point of 172 °C . It has low aqueous solubility and a short half-life .科学研究应用

药理特征

异葎草素(XN)是啤酒花(Humulus lupulus L.)中的一种生物活性物质,主要存在于啤酒中,因其生物效应而备受关注。研究重点介绍了它的药理活性、药代动力学和安全性。由于各种积极的生物效应,它作为食品添加剂的潜力值得注意 (Liu 等,2015)。

癌症化学预防剂

异葎草素因其在体外具有“广谱”癌症化学预防特性而闻名。它也被称为最有效的植物雌激素,表明在癌症预防和治疗更年期症状和骨质疏松症方面有应用 (Stevens & Page, 2004)。

大鼠药代动力学

一项针对大鼠的研究揭示了 XN 的剂量依赖性生物利用度,提供了对其药代动力学和对人类健康益处的见解 (Legette 等,2012)。

结肠癌中的抗癌潜力

研究表明 XN 诱导结肠癌细胞凋亡的能力,表明其在癌症治疗中的作用 (Pan 等,2005)。

肥胖和糖尿病的治疗应用

XN 在小鼠模型中显示出减轻肥胖、糖尿病和非酒精性脂肪肝疾病症状的功效,突出了其治疗潜力 (Mahli 等,2019)。

安全性和生育力影响

一项安全性研究表明,XN 是安全的,肝毒性最小,对雌性生殖或后代发育没有不利影响 (Hussong 等,2005)。

神经保护作用

XN 改善了小鼠的记忆损伤并激活了自噬和抗凋亡信号,展示了其神经保护特性 (Sun 等,2021)。

抗 HIV-1 特性

发现 XN 对 HIV-1 有效,表明其作为 HIV-1 感染新型治疗剂的潜力 (Wang 等,2004)。

喉鳞状细胞癌中的抗癌活性

XN 抑制喉鳞状细胞癌的生长,表明其作为这种癌症类型的治疗剂的潜力 (Li 等,2016)。

保肝作用

保肝作用

XN 显示出有希望的保肝作用,可抑制慢性肝病和代谢综合征的几个关键步骤,包括肝脂肪变性 (Weiskirchen 等,2015)。

载脂蛋白 B 和甘油三酯分泌抑制

XN 降低了 HepG2 细胞中载脂蛋白 B 的分泌并抑制了甘油三酯的合成,表明在管理高脂血症中发挥作用 (Casaschi 等,2004)。

子宫内膜异位症管理

XN 抑制子宫内膜异位病变的生长和血管生成,在子宫内膜异位症治疗中显示出潜在应用 (Rudzitis-Auth 等,2012)。

缺血性中风的神经保护

XN 在患有脑缺血的大鼠中表现出神经保护活性,突出了其对缺血再灌注损伤相关疾病的治疗潜力 (Yen 等,2012)。

宫颈癌细胞凋亡诱导

XN 诱导宫颈癌细胞凋亡,表明其作为宫颈癌化疗剂的潜力 (Yong & Abd Malek, 2015)。

抗血管生成活性

XN 通过抑制生长因子活化表现出抗血管生成特性,为癌症预防和治疗提供了一种潜在方法 (Albini 等,2006)。

肝脏炎症和纤维化抑制

XN 抑制肝脏炎症和纤维化,表明其作为慢性肝病治疗营养素的潜力 (Dorn 等,2010)。

在人类中的安全性和耐受性

一项临床试验证实,异葎草素对健康成年人来说是安全且耐受的,支持其在人类健康干预中的应用 (Langley 等,2021)。

α-葡萄糖苷酶抑制

XN 作为一种有效的 α-葡萄糖苷酶抑制剂,表明其在减轻餐后高血糖和作为抗糖尿病剂的潜力 (Liu 等,2014)。

胰腺癌血管生成抑制

XN 通过阻断 NF-κB 活化抑制胰腺癌中的血管生成,表明其作为胰腺癌管理治疗剂的潜力 (Saito 等,2017)。

安全和危害

Xanthohumol may cause an allergic skin reaction and is very toxic to aquatic life . It’s also very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . Prolonged exposure can lead to serious damage to health, and there’s a possible risk of impaired fertility and harm to unborn child .

未来方向

Xanthohumol has shown potential pharmacological activities and has generated keen interest in its useful properties in food, beverages, and medicine . Future research could focus on the efficacy of xanthohumol compared to the currently available anticancer drugs targeting phosphoinositide-3-kinase (PI3K), serine/threonine kinase (AKT) receptors, and human epidermal growth factor receptor 2 (HER2) for breast cancer treatment through in silico analysis .

属性

IUPAC Name |

(E)-1-(3,5-dihydroxy-7-methoxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-21(2)18(24)10-14-16(27-21)11-17(26-3)19(20(14)25)15(23)9-6-12-4-7-13(22)8-5-12/h4-9,11,18,22,24-25H,10H2,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQGMEWOCKDLDE-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317586 | |

| Record name | Xanthohumol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

xanthohumol B | |

CAS RN |

189308-10-9 | |

| Record name | Xanthohumol B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189308-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthohumol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthohumol B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(2-Bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B1241974.png)

![4-[6-[3-Chloro-4-methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B1241975.png)

![4-Phenyl-5-tridecyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1241977.png)

![2-chloro-N-[3-(2-thiazolo[5,4-b]pyridinyl)phenyl]-3-pyridinecarboxamide](/img/structure/B1241985.png)

![1,5,6-trimethyl-2,2,4-trioxo-N-phenyl-3-thieno[2,3-c]thiazinecarboxamide](/img/structure/B1241986.png)

![[(3S,8S,9R,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1241989.png)

![(8R,9R,13S,14R,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1241990.png)

![(5Z)-3-(benzyliminomethyl)-5-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B1241992.png)